molecular formula C11H9IN2O3S B5465018 4-iodo-N-(2-oxo-1,2-dihydro-3-pyridinyl)benzenesulfonamide

4-iodo-N-(2-oxo-1,2-dihydro-3-pyridinyl)benzenesulfonamide

Cat. No. B5465018
M. Wt: 376.17 g/mol
InChI Key: HHFLKJFCTAZQGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-iodo-N-(2-oxo-1,2-dihydro-3-pyridinyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound has been extensively studied for its various therapeutic properties and has shown promising results in preclinical studies.

Scientific Research Applications

4-iodo-N-(2-oxo-1,2-dihydro-3-pyridinyl)benzenesulfonamide has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, this compound has shown promising results as a potential inhibitor of various cancer cell lines. It has also been studied for its potential anti-inflammatory effects and has shown to be effective in reducing inflammation in preclinical studies. Additionally, this compound has been studied for its potential use in the treatment of diabetes and has shown to be effective in improving insulin sensitivity in animal models.

Mechanism of Action

The mechanism of action of 4-iodo-N-(2-oxo-1,2-dihydro-3-pyridinyl)benzenesulfonamide is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. In cancer research, this compound has been shown to inhibit the activity of various kinases and transcription factors, which are important for cancer cell growth and survival. In diabetes research, this compound has been shown to improve insulin sensitivity by inhibiting the activity of various enzymes involved in glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various preclinical models. In cancer research, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines. It has also been shown to induce apoptosis, which is a process of programmed cell death, in cancer cells. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose metabolism in animal models. Additionally, this compound has been shown to reduce inflammation in preclinical studies.

Advantages and Limitations for Lab Experiments

The advantages of using 4-iodo-N-(2-oxo-1,2-dihydro-3-pyridinyl)benzenesulfonamide in lab experiments include its high potency and selectivity for various enzymes and signaling pathways. Additionally, this compound has shown promising results in preclinical studies, which makes it an attractive candidate for further research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further optimization of its pharmacokinetic properties.

Future Directions

There are several future directions for the research on 4-iodo-N-(2-oxo-1,2-dihydro-3-pyridinyl)benzenesulfonamide. One potential direction is to further study its therapeutic potential in various diseases such as cancer, diabetes, and inflammation. Additionally, further research is needed to optimize its pharmacokinetic properties and to develop more potent and selective analogs of this compound. Furthermore, the use of this compound in combination with other drugs or therapies should be explored to enhance its therapeutic effects. Overall, the research on this compound has the potential to lead to the development of novel therapeutics for various diseases.

Synthesis Methods

The synthesis of 4-iodo-N-(2-oxo-1,2-dihydro-3-pyridinyl)benzenesulfonamide involves the reaction of 4-iodobenzenesulfonyl chloride with 2-pyridone in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a reducing agent such as sodium borohydride to yield the final product. This synthesis method has been optimized to produce high yields of the compound and has been extensively used in various research studies.

properties

IUPAC Name

4-iodo-N-(2-oxo-1H-pyridin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IN2O3S/c12-8-3-5-9(6-4-8)18(16,17)14-10-2-1-7-13-11(10)15/h1-7,14H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFLKJFCTAZQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)NS(=O)(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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